REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12](Cl)=[O:13])=[CH:4][N:3]=1.[NH4+].[Cl-].O.[CH2:18]1COCC1>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12](=[O:13])[CH3:18])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)C(F)(F)F)C(=O)Cl
|
Name
|
MeMgCl THF
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexanes (1/9)
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C(F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 675 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |